Methyl 2-{[6-(2-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate
Description
Methyl 2-{[6-(2-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate is a quinoline-based ester derivative with a complex substitution pattern. The compound features:
- A quinoline core substituted at the 2-position with a 4-methoxyphenyl group.
- A 6-position amide linkage to 2-methoxybenzoic acid.
- A 4-position oxygen atom connected to a methyl acetate group.
Properties
IUPAC Name |
methyl 2-[6-[(2-methoxybenzoyl)amino]-2-(4-methoxyphenyl)quinolin-4-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O6/c1-32-19-11-8-17(9-12-19)23-15-25(35-16-26(30)34-3)21-14-18(10-13-22(21)29-23)28-27(31)20-6-4-5-7-24(20)33-2/h4-15H,16H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZRUOMOPSNWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4OC)C(=C2)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[6-(2-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction utilizes palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[6-(2-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various quinoline derivatives with altered functional groups.
Scientific Research Applications
Methyl 2-{[6-(2-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[6-(2-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate involves its interaction with specific molecular targets. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinoline Core
Table 1: Key Structural Differences
Key Observations :
- Electron-Withdrawing vs.
- Amide Linkage Variations: Replacement of 2-methoxybenzamido (target compound) with benzylcarbamido (Ethyl {[6-(benzylcarbamido)...}) increases hydrogen bond donors from 1 to 2, impacting receptor binding .
Crystallographic and Conformational Analysis
Table 2: Structural Parameters from X-ray Diffraction
Key Observations :
- The trifluoromethyl analog exhibits a planar quinoline core with minimal distortion (dihedral angle = 1.59°), favoring π-π stacking interactions .
- The target compound’s 2-methoxybenzamido group likely introduces greater torsional strain due to steric hindrance between the methoxy and quinoline rings.
Pharmacological and Physicochemical Properties
Table 3: Predicted ADME Properties
| Compound | logSw (Solubility) | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|
| Target Compound | -5.22 | 8 | 67.1 |
| Ethyl {[6-(benzylcarbamido)...} | -5.52 | 7 | 69.7 |
| Methyl {[6-(2-MeBz-amido)...} | N/A | 7 | ~65.0 |
Key Observations :
- The target compound’s higher polar surface area (67.1 Ų) compared to its trifluoromethyl analog suggests improved aqueous solubility, critical for oral bioavailability .
- Substitution with fluorine (e.g., 2,6-difluoro in L482-1085) increases logP (lipophilicity) but may reduce metabolic stability due to oxidative susceptibility .
Biological Activity
Methyl 2-{[6-(2-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate is a complex organic compound belonging to the quinoline family, notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : Methyl 2-[6-[(2-methoxybenzoyl)amino]-2-(4-methoxyphenyl)quinolin-4-yl]oxyacetate
- Molecular Formula : C27H24N2O6
- CAS Number : 1206990-52-4
The compound features a quinoline core substituted with methoxybenzamido and methoxyphenyl groups, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. One common method employs the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts under mild conditions to form carbon-carbon bonds. The general synthetic route can be summarized as follows:
- Preparation of Precursors : Synthesize suitable starting materials such as substituted quinolines and benzamides.
- Coupling Reaction : Conduct a Suzuki–Miyaura coupling to form the core structure.
- Functionalization : Introduce methoxy groups and other substituents through targeted reactions.
Antimicrobial Properties
Recent studies have highlighted the potential of this compound as an inducer of endogenous antimicrobial peptides (AMPs). These peptides play a crucial role in the innate immune response against pathogens. The compound has been shown to significantly enhance the expression of various AMPs in vitro, suggesting its utility in developing new antimicrobial therapies .
Anticancer Activity
The compound's anticancer properties have also been investigated. Research indicates that it may inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia. The mechanism appears to involve the disruption of key cellular pathways associated with growth and survival, possibly through interaction with specific molecular targets such as enzymes or receptors involved in cell signaling.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Inhibition of Enzymatic Activity : The quinoline core may interact with enzymes critical for cellular metabolism and proliferation.
- Modulation of Gene Expression : The compound may influence the transcriptional activity of genes involved in immune response and cancer progression.
Case Studies and Research Findings
- Study on Antimicrobial Peptides :
- Anticancer Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
